molecular formula C5H2F3NO2S B1459371 5-(Trifluoromethyl)thiazole-2-carboxylic acid CAS No. 1246006-74-5

5-(Trifluoromethyl)thiazole-2-carboxylic acid

Cat. No. B1459371
M. Wt: 197.14 g/mol
InChI Key: CTIWYCUGQVJEFM-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)thiazole-2-carboxylic acid is a chemical compound with the linear formula C5H2F3NO2S . It belongs to the class of organic medicinal compounds known as thiazoles . Thiazoles are significant in the field of pharmaceuticals and agrochemicals due to their diverse range of biological effects .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in many studies . For instance, 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR . The synthesis process involves various reactions, including condensation reactions between formic acid and ethyl ester to form anhydrides, which then undergo condensation with amines to yield the target product .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)thiazole-2-carboxylic acid is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives, including 5-(Trifluoromethyl)thiazole-2-carboxylic acid, have been found to exhibit a wide range of chemical reactions. For instance, 2-sulfur substituted thiazole carboxanilides have been synthesized via the reaction between 2-sulfur substituted thiazole carboxylic acid chlorides and substituted aniline .


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)thiazole-2-carboxylic acid has a molecular weight of 197.14 . It has a boiling point of 224.6°C at 760 mmHg . The compound is solid in physical form .

Scientific Research Applications

Anticancer Activity

  • Scientific Field: Medical Chemistry
  • Application Summary: A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines .
  • Methods of Application: The key intermediates have been fully characterized . The 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylic acid (6b) was synthesized .
  • Results: Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR .
  • Results: The synthesized compounds showed moderate to significant antibacterial and antifungal potential . The compound 2b showed highest binding affinity (−7.6 kcal/mol) .

Antimicrobial Evaluation Against Multidrug Resistant Strains

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 2-Aminothiazole-4-carboxylate Schiff bases have been synthesized and evaluated for their antimicrobial activity against multidrug resistant strains .
  • Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR . Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
  • Results: Among all the synthesized compounds, 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively . Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm .

Fungicidal Mixture

  • Scientific Field: Agricultural Chemistry
  • Application Summary: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid can be used to prepare a fungicidal mixture .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained are not provided in the source .

Xanthine Oxidase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of 22 compounds of thiazole-5-carboxylic acid derivatives was rationally designed and synthesized . All the compounds were tested against xanthine oxidase enzyme by spectrophotometric assay .
  • Methods of Application: The compounds were characterized using 1H and 13C NMR .
  • Results: Majority of the compounds were found active against the enzyme . Among them, GK-20 with an IC50 value of 0.45 µM was found to be the most potent .

Antitumor Activity

  • Scientific Field: Medical Chemistry
  • Application Summary: A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines .
  • Methods of Application: The key intermediates have been fully characterized .
  • Results: Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .

Safety And Hazards

The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Thiazole derivatives, including 5-(Trifluoromethyl)thiazole-2-carboxylic acid, have been the focus of numerous studies due to their diverse biological activities . Future research could focus on further exploring the therapeutic potential of these compounds, as well as developing new synthesis methods and investigating their mechanisms of action.

properties

IUPAC Name

5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-9-3(12-2)4(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIWYCUGQVJEFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)thiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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